N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine
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Overview
Description
N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine: is a complex organic compound characterized by the presence of tert-butylphenyl groups and a nitropyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine typically involves multiple steps. One common approach is the reductive bromination of N,N-bis(4-tert-butylphenyl)hydroxylamine, where bromine is used to substitute hydrogen atoms in the ortho positions of benzene rings, leading to the formation of the desired amine . Another method involves the acid-catalyzed disproportionation of N,N-bis(4-tert-butylphenyl)hydroxylamine, which converts the hydroxylamine derivative into the target amine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrazine hydrate and lithium aluminum hydride are often used.
Substitution: Bromine and other halogens are frequently used in electrophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted and reduced derivatives of the original compound, which can have different functional groups and properties.
Scientific Research Applications
Chemistry: In chemistry, N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical modifications makes it a valuable tool for investigating biological mechanisms.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, they can be explored for their antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. The nitro group and aromatic rings play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N,N-bis(4-tert-butylphenyl)hydroxylamine: A precursor in the synthesis of the target compound, known for its reactivity in bromination and disproportionation reactions.
Bis(2,4-di-tert-butylphenyl)phosphate: A structurally related compound used as an antioxidant in industrial applications.
N,N-bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide: A fluorescence dye used as an electron acceptor in semiconductor applications.
Uniqueness: N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine is unique due to its combination of tert-butylphenyl groups and a nitropyrimidinyl moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2/c1-25(2,3)21-11-7-19(8-12-21)17-29(24-27-15-23(16-28-24)30(31)32)18-20-9-13-22(14-10-20)26(4,5)6/h7-16H,17-18H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMDWHNHIDKQGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(C)(C)C)C3=NC=C(C=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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